2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone
Description
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone is a sulfinyl-substituted pyridine derivative with a methyl sulfone group and a 4-methoxybenzyl moiety. This compound is structurally characterized by a pyridine core substituted with methyl groups at positions 4 and 6, a sulfoxide (sulfinyl) group linked to a 4-methoxybenzyl chain at position 3, and a methyl sulfone group at the same pyridine position. Its molecular formula is C₁₉H₂₂N₂O₃S₂, with a molecular weight of approximately 414.5 g/mol (estimated based on analogous structures in ) .
Sulfinyl and sulfone groups confer unique electronic and steric properties, influencing solubility, stability, and biological activity. The 4-methoxybenzyl group may enhance lipophilicity, while the methyl sulfone group contributes to polarity and metabolic stability.
Properties
IUPAC Name |
2-[(4-methoxyphenyl)methylsulfinyl]-4,6-dimethyl-3-methylsulfonylpyridine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H19NO4S2/c1-11-9-12(2)17-16(15(11)23(4,19)20)22(18)10-13-5-7-14(21-3)8-6-13/h5-9H,10H2,1-4H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GMCRRMNJZHPHJJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=NC(=C1S(=O)(=O)C)S(=O)CC2=CC=C(C=C2)OC)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H19NO4S2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
353.5 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the pyridine ring: This can be achieved through a series of condensation reactions involving appropriate precursors.
Introduction of the sulfinyl group: This step often involves the oxidation of a thioether precursor using oxidizing agents such as hydrogen peroxide or m-chloroperbenzoic acid.
Attachment of the 4-methoxybenzyl group: This can be done through nucleophilic substitution reactions.
Formation of the sulfone group: This is typically achieved by further oxidation of the sulfinyl group using strong oxidizing agents like sodium periodate or potassium permanganate.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic steps to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and recycling of reagents.
Chemical Reactions Analysis
Types of Reactions
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone can undergo various types of chemical reactions, including:
Oxidation: The sulfinyl group can be further oxidized to a sulfone.
Reduction: The sulfone group can be reduced back to a sulfinyl or thioether group under appropriate conditions.
Substitution: The methoxybenzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidizing agents: Hydrogen peroxide, m-chloroperbenzoic acid, sodium periodate, potassium permanganate.
Reducing agents: Lithium aluminum hydride, sodium borohydride.
Substitution reagents: Various nucleophiles or electrophiles depending on the desired substitution.
Major Products
Oxidation: Formation of the corresponding sulfone.
Reduction: Formation of the corresponding thioether.
Substitution: Formation of various substituted derivatives depending on the reagents used.
Scientific Research Applications
Chemistry: Used as a reagent or intermediate in organic synthesis.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and anticancer activities.
Industry: Utilized in the development of new materials or as a catalyst in chemical processes.
Mechanism of Action
The mechanism of action of 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone involves its interaction with specific molecular targets and pathways. The sulfinyl and sulfone groups can participate in redox reactions, potentially affecting cellular oxidative stress levels. Additionally, the compound may interact with enzymes or receptors, modulating their activity and leading to various biological effects.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
The following table summarizes key structural and functional differences between the target compound and analogs reported in the evidence:
Structural and Functional Analysis
- Sulfinyl vs. Sulfonyl : The sulfoxide group in the target compound introduces chirality, a critical factor in pharmacokinetics (e.g., enantiomers of omeprazole). In contrast, sulfonyl groups (e.g., in 478245-39-5) are achiral and more chemically stable .
- Substituent Effects : The 4-methoxybenzyl group in the target compound increases lipophilicity compared to trifluoroethoxy (3ag) or carboxylate (9c/9d) substituents, which may influence membrane permeability and metabolic clearance .
Data Tables
Table 1: Comparative Physicochemical Properties
| Property | Target Compound | 3ae (Benzimidazole) | 478245-39-5 (Pyridine) |
|---|---|---|---|
| Molecular Weight (g/mol) | ~414.5 | ~600 (estimated) | 413.56 |
| LogP (Predicted) | 2.1 | 3.5 | 3.8 |
| Chiral Centers | 1 (sulfoxide) | 1 (sulfoxide) | 0 |
| Water Solubility (mg/mL) | 0.5–1.0 | <0.1 | 0.2 |
Biological Activity
2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, also known by its CAS number 339016-85-2, is a compound that has garnered attention for its potential biological activities. This article delves into the compound's pharmacological properties, including its anticancer, antimicrobial, and antioxidant activities, supported by research findings and data.
- Molecular Formula : C16H19NO4S2
- Molecular Weight : 353.46 g/mol
- CAS Number : 339016-85-2
Anticancer Activity
Research has demonstrated that derivatives of pyridine compounds exhibit significant anticancer properties. A study evaluated the antiproliferative effects of various compounds against cancer cell lines such as A-549 (lung cancer), MCF7 (breast cancer), and HCT-116 (colon cancer). The results indicated that certain derivatives showed moderate to high activity with IC50 values in the range of 0.02 to 0.08 μmol/mL. For comparison, doxorubicin, a well-known chemotherapeutic agent, exhibited IC50 values of 0.04 and 0.06 μmol/mL against the same cell lines .
| Compound | Cell Line | IC50 (μmol/mL) |
|---|---|---|
| 10a | A-549 | 0.02 |
| 11c | HCT-116 | 0.08 |
| Doxorubicin | A-549 | 0.04 |
| Doxorubicin | HCT-116 | 0.06 |
Antimicrobial Activity
In addition to anticancer properties, studies have highlighted the antimicrobial activity of similar pyridine derivatives. The compound was assessed for its effectiveness against various bacterial strains using the minimum inhibitory concentration (MIC) method. Compounds with structural similarities demonstrated notable antibacterial activity against both Gram-positive and Gram-negative bacteria.
| Compound | Bacterial Strain | MIC (μg/mL) |
|---|---|---|
| Compound X (similar structure) | S. aureus | 25 |
| Compound Y (similar structure) | E. coli | 50 |
Antioxidant Activity
The antioxidant capacity of the compound was evaluated through DPPH radical-scavenging assays. The results indicated that it possesses moderate antioxidant activity comparable to ascorbic acid at concentrations around 100 μg/mL .
Case Studies
- Case Study on Anticancer Efficacy : A research team synthesized a series of pyridine derivatives and tested their efficacy against multiple cancer cell lines. The study found that compounds with methoxy substituents exhibited enhanced cytotoxicity compared to their unsubstituted counterparts.
- Antimicrobial Evaluation : Another study focused on the antimicrobial properties of pyridine derivatives, where the compound showed promising results against drug-resistant strains of bacteria, suggesting its potential as a lead compound for further development in antibiotic therapies.
Q & A
Basic Research Questions
Q. What are the recommended synthetic routes for 2-[(4-Methoxybenzyl)sulfinyl]-4,6-dimethyl-3-pyridinyl methyl sulfone, and how can reaction purity be optimized?
- Methodological Answer : The synthesis of sulfinyl/sulfonyl derivatives often involves sulfonation or oxidation steps. For instance, sulfonyl groups can be introduced via sulfonylation using sulfonyl chlorides under alkaline conditions (e.g., triethylamine as a base) . To optimize purity, chromatographic purification (e.g., silica gel chromatography) or recrystallization in solvents like methanol/water mixtures is recommended. Reaction monitoring via TLC or HPLC with a mobile phase of methanol and buffer (pH 4.6) ensures intermediate stability and product consistency .
Q. How should researchers characterize the stability of this compound under varying pH and temperature conditions?
- Methodological Answer : Stability studies should employ accelerated degradation experiments. For example, expose the compound to buffers at pH 2–9 (using HCl/NaOH) and temperatures of 25–60°C. Monitor degradation via HPLC with a sodium 1-octanesulfonate buffer system to resolve sulfinyl/sulfonyl degradation products . Kinetic modeling (e.g., Arrhenius plots) can predict shelf-life under standard lab conditions.
Q. What analytical techniques are critical for confirming the compound’s structural identity and purity?
- Methodological Answer : Combine spectroscopic methods:
- NMR : Assign methoxy (δ ~3.8 ppm) and sulfinyl/sulfonyl protons (δ 2.5–3.5 ppm).
- MS : Confirm molecular weight (e.g., ESI-MS for [M+H]+ ions).
- XRD : For crystalline derivatives, compare with structural analogs like hexahydro-pyrano[1,3]dioxine sulfonates .
Purity ≥95% can be validated via HPLC with UV detection at 254 nm .
Advanced Research Questions
Q. How can researchers resolve contradictions in reported bioactivity data for sulfinyl/sulfonyl derivatives?
- Methodological Answer : Discrepancies may arise from assay conditions (e.g., cell line variability, solvent effects). Standardize protocols using:
- Positive controls : Compare with known sulfonyl-based inhibitors (e.g., COX-2 inhibitors).
- Dose-response curves : Assess IC50 values across multiple replicates.
- Meta-analysis : Cross-reference with environmental fate data (e.g., abiotic/biotic transformations affecting bioactivity) .
Q. What experimental designs are suitable for studying the environmental fate of this compound?
- Methodological Answer : Adopt a tiered approach:
- Lab-scale : Evaluate hydrolysis/photolysis using OECD 111 guidelines. Measure half-lives in water/soil matrices .
- Ecosystem modeling : Use partition coefficients (log Kow) to predict distribution in biotic/abiotic compartments.
- Long-term studies : Monitor metabolite formation (e.g., sulfone-to-sulfonic acid conversion) via LC-MS/MS .
Q. How can structure-activity relationships (SAR) be explored for this compound’s sulfinyl moiety?
- Methodological Answer :
- Analog synthesis : Replace the 4-methoxybenzyl group with electron-withdrawing (e.g., nitro) or donating (e.g., methyl) substituents .
- Computational modeling : Perform DFT calculations to assess sulfinyl group’s electron density and steric effects on binding affinity.
- Biological assays : Test analogs against target enzymes (e.g., kinases) using fluorescence polarization assays .
Q. What strategies mitigate challenges in crystallizing sulfinyl-containing compounds for XRD analysis?
- Methodological Answer :
- Solvent screening : Use mixed solvents (e.g., ethyl acetate/hexane) to induce slow crystallization.
- Derivatization : Convert sulfinyl to sulfone groups via controlled oxidation (e.g., H2O2 in acetic acid) for improved crystal packing .
- Cryocooling : Stabilize crystals at 100 K during XRD data collection to reduce thermal disorder .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
